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Abstract

Capistruin, a member of the threaded-lasso peptide family, is a potent inhibitor of bacterial
transcription.[1][2] This document provides a comprehensive technical overview of the
molecular mechanism by which capistruin targets and inhibits bacterial RNA polymerase
(RNAP). Drawing upon structural and biochemical data, this guide details the binding site of
capistruin on RNAP, its impact on transcriptional processes, and the basis of bacterial
resistance. The information presented herein is intended to support further research and the
development of novel antibacterial agents.

Introduction to Capistruin

Capistruin is a ribosomally synthesized and post-translationally modified peptide (RiPP)
produced by Burkholderia thailandensis E264.[1][2] Structurally, it is classified as a class Il
lasso peptide, characterized by a unique "threaded-lasso" fold.[3][4] This structure consists of a
9-residue N-terminal macrolactam ring through which the C-terminal tail is threaded and
sterically locked in place by a bulky residue, R15.[4] This compact and rigid topology confers
remarkable stability to the peptide.[1] Capistruin exhibits antimicrobial activity, particularly
against closely related Burkholderia and Pseudomonas species.[5] Its mechanism of action is
analogous to another well-studied lasso peptide, microcin J25 (MccJ25), with both targeting the
bacterial RNA polymerase.[1][2]
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The Molecular Target: Bacterial RNA Polymerase

Bacterial RNA polymerase is the central enzyme responsible for transcription, the process of
synthesizing RNA from a DNA template. A critical feature of RNAP is the secondary channel, a
tunnel through which nucleotide triphosphates (NTPs), the building blocks of RNA, access the
enzyme's active site.[1][3] The flexibility of a key structural element, the trigger loop, is
essential for the efficient catalysis of phosphodiester bond formation during RNA synthesis.[3]

[4]

Mechanism of Inhibition

Capistruin exerts its antibacterial effect by directly binding to and inhibiting the function of
bacterial RNAP.[1][2] The primary mechanism of inhibition involves the steric blockade of
essential conformational changes within the enzyme that are necessary for catalysis.

Binding to the RNAP Secondary Channel

Crystal structures of capistruin in complex with Escherichia coli RNAP reveal that the peptide
binds within the secondary channel.[3][4] This binding site overlaps with that of MccJ25,
explaining the observed cross-resistance between the two peptides.[1][3] Although they share
a binding region, their precise interactions with RNAP residues are distinct.[3] Capistruin is
oriented with its ring and tail proximal to the RNAP active site.[3][6]

Steric Hindrance of Trigger Loop Folding

A key aspect of capistruin's inhibitory action is the steric hindrance of the trigger loop's folding.
[3][4] The trigger loop must adopt a folded conformation to facilitate efficient catalysis of
nucleotide addition. By occupying a specific position within the secondary channel, capistruin
physically prevents the trigger loop from achieving this active conformation.[3][4]

Partially Noncompetitive Inhibition with Respect to NTPs

Biochemical assays have demonstrated that capistruin’'s inhibition of transcription is partially
noncompetitive with respect to NTP concentration.[3][4][7] Unlike MccJ25, which binds deeper
in the secondary channel and partially competes with NTPs for binding, capistruin binds
further from the active site.[3][4] This allows for the simultaneous binding of both capistruin
and an NTP to the RNAP. However, even with the NTP bound, the presence of capistruin
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significantly reduces the rate of phosphodiester bond formation by approximately eightfold,
primarily by blocking the necessary folding of the trigger loop.[3]

Quantitative Data

The following table summarizes key quantitative data related to the interaction of capistruin
with bacterial RNAP.

Parameter Value Species Reference

Inhibition Constant

~1uM E. coli 3
(Ki) u [3]
Buried Surface Area )
o 970 A2 E. coli [3]
upon Binding
Distance from RNAP )
o 22.3A E. coli [3]
Active Site (Mg2+)
Reduction in
Phosphodiester Bond ~8-fold E. coli [3]

Formation Rate

Resistance to Capistruin

Bacterial resistance to capistruin has been linked to specific mutations in the genes encoding
RNAP subunits. A notable mutation, T931I in the 3' subunit of E. coli RNAP, confers resistance
to both capistruin and MccJ25.[1][8] This shared resistance profile strongly supports the
conclusion that both lasso peptides have overlapping binding sites within the RNAP secondary
channel.[1][3] The location of this mutation within the secondary channel highlights the critical
role of this region in the binding and inhibitory action of capistruin.

Experimental Protocols
In Vitro Transcription Elongation Assay

This assay is used to assess the inhibitory effect of capistruin on transcript elongation by
RNAP.

© 2025 BenchChem. All rights reserved. 3/9 Tech Support


https://www.pnas.org/doi/10.1073/pnas.1817352116
https://www.benchchem.com/product/b1577615?utm_src=pdf-body
https://www.pnas.org/doi/10.1073/pnas.1817352116
https://www.pnas.org/doi/10.1073/pnas.1817352116
https://www.pnas.org/doi/10.1073/pnas.1817352116
https://www.pnas.org/doi/10.1073/pnas.1817352116
https://www.benchchem.com/product/b1577615?utm_src=pdf-body
https://www.benchchem.com/product/b1577615?utm_src=pdf-body
https://www.benchchem.com/product/b1577615?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3143284/
https://www.researchgate.net/publication/50374586_The_Antibacterial_Threaded-lasso_Peptide_Capistruin_Inhibits_Bacterial_RNA_Polymerase
https://pmc.ncbi.nlm.nih.gov/articles/PMC3143284/
https://www.pnas.org/doi/10.1073/pnas.1817352116
https://www.benchchem.com/product/b1577615?utm_src=pdf-body
https://www.benchchem.com/product/b1577615?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577615?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Formation of Stalled Elongation Complexes (ECs): Stalled ECs are assembled on a linear
DNA template containing a specific promoter (e.g., galP1). Transcription is initiated in the
presence of a limited set of NTPs, including a radioactively labeled nucleotide (e.qg., [a-32P]-
CMP), and halted at a specific position by omitting one of the four NTPs (e.g., UTP).

Inhibition and Elongation: The stalled complexes are incubated with varying concentrations

of capistruin.

Resumption of Transcription: The full complement of NTPs is added to the reaction, allowing
transcription to resume.

Analysis: The reaction products are quenched, and the RNA transcripts are separated by
denaturing polyacrylamide gel electrophoresis (PAGE). The gel is then analyzed using a
Phosphorimager to visualize the radioactive transcripts. Inhibition is observed as a reduction
in the amount of full-length "run-off" transcripts and an accumulation of shorter transcripts in
the presence of capistruin.[1]

Abortive Initiation Assay

This assay quantifies the effect of capistruin on the initial stages of transcription.

Formation of Open Promoter Complex:E. coli RNAP holoenzyme is incubated with a DNA
template containing a promoter to form the open promoter complex.

Initiation with Dinucleotide Primer: The reaction is initiated with a dinucleotide primer (e.qg.,
CpA) and a specific NTP (e.g., UTP) at varying concentrations.

Incubation with Inhibitor: The reactions are carried out in the presence of different
concentrations of capistruin.

Quantification of Product: The rate of formation of the abortive product (e.g., CpApU) is

measured.

Kinetic Analysis: The data are fitted to a model of partially noncompetitive inhibition to
determine the kinetic parameters (Ki, Km, and 3).[9]

In Vivo Antibacterial Activity Assay
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This assay determines the susceptibility of bacterial strains to capistruin.

o Bacterial Strains: An E. coli strain with a compromised outer membrane (e.g., AtolC) is often
used to facilitate the entry of the peptide. Strains expressing wild-type or mutant RNAP
subunits are compared.

o Growth Conditions: Bacterial cultures are grown in the presence or absence of capistruin at
a specific concentration (e.g., 50 uM).

o Measurement of Growth: Bacterial growth is monitored by measuring the optical density at
600 nm (ODsoo) over a defined period (e.g., 16 hours).

e Analysis: The ratio of the final ODsoo of the culture with capistruin to the control culture
without the peptide is calculated to determine the extent of growth inhibition.[1]
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Figure 1. Mechanism of capistruin inhibition of bacterial RNAP.
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Figure 2. Workflow for in vitro transcription elongation assay.
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Figure 3. Logical relationship of capistruin resistance.

Conclusion

Capistruin represents a fascinating example of a natural product that has evolved to target a
highly conserved and essential bacterial enzyme. Its mechanism of action, centered on binding
to the RNAP secondary channel and allosterically inhibiting catalysis by preventing trigger loop
folding, provides a solid foundation for the rational design of new antibacterial agents. The
detailed structural and biochemical understanding of the capistruin-RNAP interaction offers a
roadmap for developing novel lasso peptide-based therapeutics or small molecules that mimic
its inhibitory mechanism, potentially overcoming existing antibiotic resistance. Further research
into the diversity of lasso peptides and their targets will undoubtedly continue to provide
valuable insights into bacterial physiology and opportunities for drug discovery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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